![molecular formula C16H11F3N2O3S B3064327 Dihydro-2-thioxo-5-((5-(2-(trifluoromethyl)phenyl)-2-furanyl)methyl)-4,6(1H,5H)-pyrimidinedione CAS No. 959343-20-5](/img/structure/B3064327.png)
Dihydro-2-thioxo-5-((5-(2-(trifluoromethyl)phenyl)-2-furanyl)methyl)-4,6(1H,5H)-pyrimidinedione
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Overview
Description
Barbituric acid derivative is a DEA Schedule III controlled substance. Substances in the DEA Schedule III have a potential for abuse less than substances in Schedules I or II and abuse may lead to moderate or low physical dependence or high psychological dependence.
Scientific Research Applications
Synthesis and Biological Activity
- The compound has been synthesized and coupled with different diazotised simple and sulphonamide bases, exhibiting activity against a number of micro-organisms in vitro (Nigam, Saharia, & Sharma, 1981).
- Photocyclization product of thiobarbiturates with an N-phenylalkyl group, including derivatives of dihydro-2-thioxo-4,6(1H,5H)-pyrimidinedione, has been studied, indicating potential applications in photoreactive materials (Takechi, Kubo, Takahashi, & Matsumoto, 2011).
Chemical Reactions and Derivatives
- A series of isoxazolyl pyrimidine diones were synthesized from derivatives of dihydro-2-thioxo-4,6(1H, 5H) pyrimidinediones, indicating their potential in creating diverse chemical structures with varied biological activities (Rajanarendar, Afzal, & Karunakar, 2003).
- Crystallographic studies on similar compounds have been conducted to understand their structural properties, which is crucial for drug design and material science applications (Takechi, Kubo, Takahashi, & Matsumoto, 2010).
Biological Interests
- The reactions of this compound have led to the formation of various heterocyclic products, suggesting a rich potential in the development of novel pharmaceuticals and biomolecules (Aly, Mourad, Hassan, Mohamed, Ali, & El-Sayed, 2004).
properties
CAS RN |
959343-20-5 |
---|---|
Product Name |
Dihydro-2-thioxo-5-((5-(2-(trifluoromethyl)phenyl)-2-furanyl)methyl)-4,6(1H,5H)-pyrimidinedione |
Molecular Formula |
C16H11F3N2O3S |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
2-sulfanylidene-5-[[5-[2-(trifluoromethyl)phenyl]furan-2-yl]methyl]-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C16H11F3N2O3S/c17-16(18,19)11-4-2-1-3-9(11)12-6-5-8(24-12)7-10-13(22)20-15(25)21-14(10)23/h1-6,10H,7H2,(H2,20,21,22,23,25) |
InChI Key |
DNZPLHRZXUJATK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CC3C(=O)NC(=S)NC3=O)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CC3C(=O)NC(=S)NC3=O)C(F)(F)F |
Other CAS RN |
959343-20-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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